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Introduction

Histone post-translational modifications (PTMs) are critical regulators of chromatin structure
and gene expression. The dimethylation of lysine 4 on histone H3 (H3K4me2) is a key
epigenetic mark predominantly found at active and poised gene promoters and enhancers. The
precise quantification of H3K4me2 levels is crucial for understanding its role in health and
disease and for the development of epigenetic-targeting therapeutics.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology offers a highly
sensitive, no-wash, bead-based immunoassay platform for the detection of biomolecular
interactions in a microplate format. This document provides detailed application notes and
protocols for the quantification of H3K4me2 using two approaches: a cellular assay to measure
endogenous H3K4me2 levels and a biochemical assay for the direct detection of the
H3K4(Me2) (1-20) peptide.

Assay Principle

The AlphaLISA H3K4me2 assay is based on the proximity of two types of beads: Donor beads
and Acceptor beads. In the cellular assay, histones are extracted from cell lysates. A
biotinylated antibody that recognizes the C-terminus of histone H3 captures the histone, which
in turn is captured by Streptavidin-coated Donor beads. An anti-H3K4me2 antibody conjugated
to Acceptor beads specifically binds to the dimethylated lysine 4 of histone H3. When the
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Donor and Acceptor beads are brought into close proximity (<200 nm) through this
immunocomplex, excitation of the Donor beads at 680 nm generates singlet oxygen. The
singlet oxygen diffuses to the nearby Acceptor beads, triggering a cascade of energy transfer
reactions that result in a sharp peak of light emission at 615 nm. The intensity of the emitted
light is directly proportional to the level of H3K4me2 modification.[1][2][3]

For the biochemical assay detecting the H3K4(Me2) (1-20) peptide, a biotinylated version of
the peptide is used. This peptide is captured by the Streptavidin-coated Donor beads, while the
anti-H3K4me2 Acceptor beads bind to the dimethylated lysine 4 on the peptide, bringing the
beads into proximity and generating a signal.

Signaling Pathway Context

H3K4 dimethylation is a dynamic epigenetic mark regulated by histone methyltransferases
(HMTs) and histone demethylases (KDMs). It plays a pivotal role in transcriptional regulation.
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Caption: Regulation and function of H3K4 dimethylation.

Materials and Reagents
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: _

Reagent/Material Supplier Catalog Number (Example)
AlphaLISA anti-H3K4me2 )
PerkinElmer AL716C /AL716F / AL716HV
Acceptor beads
Streptavidin (SA)-coated )
PerkinElmer 6760002
Donor beads
Biotinylated Antibody anti- ) )
) PerkinElmer Part of AL716 kits
Histone H3 (C-ter)
Cell-Histone Lysis, Extraction, ) )
PerkinElmer Part of AL716 kits
& Detection Buffers
Biotinylated H3K4(Me2) (1-20) )
) AnaSpec Custom Synthesis
Peptide
Unmodified Biotinylated H3 (1-
) AnaSpec 61701 (example for 1-21)
20) Peptide
White Opaque 96-well or 384- )
) PerkinElmer 6005560 / 6007680
well Microplates
EnSpire® or EnVision®
Multilabel Reader with Alpha PerkinElmer N/A
option
Sodium Butyrate (NaB) Sigma B5887

Experimental Protocols
Protocol 1: Cellular Assay for Endogenous H3K4me2
Detection

This protocol is designed for the detection of H3K4me2 in cell lysates using a homogeneous
AlphaLISA assay, involving no wash steps.[1][4]
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Cellular H3K4me2 AlphaLISA Workflow

1. Cell Culture & Treatment

Plate cells and treat with compounds (e.g., NaB).

ncubate

2. Cell Lysis
Add Cell-Histone Lysis Buffer.

ncubate 15 min at RT

3. Histone Extraction
Add Cell-Histone Extraction Buffer.

ncubate 10 min at RT

4. Detection Complex Formation
Add AlphaLISA Acceptor Beads and
Biotinylated Anti-H3 Antibody.

ncubate 60 min at RT

5. Donor Bead Addition
Add Streptavidin Donor Beads.

ncubate 30 min at RT

6. Signal Reading
Read at 615 nm after incubation in the dark.

Click to download full resolution via product page

Caption: Workflow for the cellular AlphaLISA H3K4me2 assay.
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Procedure (96-well format):

e Cell Plating and Treatment:

o Seed cells in a 96-well tissue culture plate at a predetermined optimal density.

o Treat cells with compounds or vehicle control (e.g., overnight treatment with 20 mM
sodium butyrate to increase H3K4me2 levels) and incubate under standard culture
conditions.[1]

e Cell Lysis:

o Carefully remove the culture medium.

o Add 20 pL of 1X Cell-Histone Lysis Buffer to each well.

o Incubate for 15 minutes at room temperature (RT).

o Histone Extraction:

o Add 40 pL of 1X Cell-Histone Extraction Buffer to each well.

o Incubate for 10 minutes at RT.

e AlphaLISA Detection:

[¢]

Transfer 30 pL of the histone extract to a white, opaque 96-well half-area plate.[1]

[e]

Prepare a 5X mix of anti-H3K4me2 Acceptor beads and Biotinylated Anti-Histone H3 (C-
ter) Antibody in 1X Cell-Histone Detection Buffer.

[¢]

Add 10 pL of the 5X mix to each well.

[e]

Incubate for 60 minutes at RT, protected from light.

e Donor Bead Addition:

o Prepare a 5X solution of Streptavidin-coated Donor beads in 1X Cell-Histone Detection
Buffer.
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o Add 10 pL of the 5X Donor bead solution to each well under subdued lighting.[1][2]

o Incubate for 30 minutes at RT, protected from light.

o Data Acquisition:

o Read the plate on an EnVision or EnSpire Multilabel Reader with standard AlphaScreen
settings (Excitation: 680 nm, Emission: 520-620 nm).[1]

Protocol 2: Biochemical Assay for H3K4(Me2) (1-20)

Peptide Detection

This protocol is adapted for the direct detection of a biotinylated H3K4(Me2) (1-20) peptide,
suitable for screening for reader domains or inhibitor compounds.

Procedure (384-well format):
o Reagent Preparation:

o Prepare a working solution of AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0,
0.01% Tween-20).

o Prepare serial dilutions of the biotinylated H3K4(Me2) (1-20) peptide (for standard curve)
and the unmodified biotinylated H3 (1-20) peptide (as a negative control) in Assay Buffer.

o Prepare test compounds or proteins of interest at desired concentrations in Assay Buffer.
¢ Assay Reaction:

o To the wells of a white, opaque 384-well plate, add 5 pL of the peptide dilutions or
controls.

o Add 5 pL of the test compound/protein or Assay Buffer.
o Detection Reagent Addition:

o Prepare a 2X mix of anti-H3K4me2 Acceptor beads and Streptavidin-coated Donor beads
in Assay Buffer. The optimal concentration of beads should be determined empirically, but

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://resources.revvity.com/pdfs/MAN_ALPHALISA_H3K4ME2_AL716HV.pdf
https://resources.revvity.com/pdfs/MAN_ALPHALISA_H3K4ME2_AL716C-F.pdf
https://resources.revvity.com/pdfs/MAN_ALPHALISA_H3K4ME2_AL716HV.pdf
https://www.benchchem.com/product/b15597301?utm_src=pdf-body
https://www.benchchem.com/product/b15597301?utm_src=pdf-body
https://www.benchchem.com/product/b15597301?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

a starting point of 20 pg/mL final concentration for each is recommended.[5]
o Add 10 pL of the 2X bead mix to each well under subdued lighting.

e |ncubation:

o Seal the plate and incubate for 60 minutes at RT, protected from light. Incubation times
may require optimization.

o Data Acquisition:

o Read the plate on an EnVision or EnSpire Multilabel Reader with standard AlphaScreen
settings.

Data Analysis and Interpretation

The output from the AlphaLISA reader is in arbitrary luminescence units. For cellular assays,
results can be expressed as fold change over vehicle-treated cells or normalized to total
histone H3 levels if a separate assay is run. For biochemical assays, a standard curve can be
generated using the known concentrations of the H3K4(Me2) peptide. The specificity of the
assay should be confirmed by demonstrating low signal with an unmodified H3 peptide.[2]

Representative Data Summary
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] . Signal-to-
Treatment/Con  Typical Signal
Assay Type Analyte . Background
dition (Alpha Counts) .
(S/B) Ratio
Endogenous
Cellular H3K4me2 in Untreated 50,000 N/A
Hela cells
20 mM Sodium
Butyrate 250,000 ~5
(overnight)
10 nM Biotin-
Biochemical H3K4(Me2) (1- N/A 200,000 >100
20) peptide

10 nM Biotin-H3
(1-20) peptide N/A <2,000 N/A

(unmodified)

Note: These values are illustrative. Actual counts and S/B ratios will vary depending on the
specific experimental conditions, cell type, and instrument used.

Troubleshooting and Assay Considerations

» High Background: This may be caused by biotin in the cell culture medium. Using biotin-free
medium or including a wash step before cell lysis is recommended.[3]

o Hook Effect: At very high concentrations of the analyte, the signal may decrease. This is a
known phenomenon in proximity assays. Performing a cell titration or peptide dilution series
is crucial to determine the optimal working concentration.[6]

 Light Sensitivity: Streptavidin-Donor beads are light-sensitive. All steps involving their use
should be performed under subdued laboratory lighting (< 100 lux).[1][2]

» Evaporation: For long incubation periods, especially in 384-well plates, it is recommended to
use plate sealers and add sterile water or PBS to unused wells to minimize evaporation.[2]
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e Assay Specificity: To confirm specificity, a competition experiment can be performed by
adding an excess of free, non-biotinylated H3K4me2 peptide, which should decrease the
AlphaLISA signal.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for AlphaLISA
H3K4(Me2) Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15597301#alphalisa-assay-with-h3k4-me2-1-20-
peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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